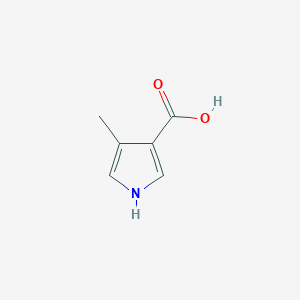

4-Methyl-1h-pyrrole-3-carboxylic acid

Description

The exact mass of the compound 4-Methyl-1h-pyrrole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-1h-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1h-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPOCCDGHHTZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298067 | |

| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64276-66-0 | |

| Record name | 4-Methyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64276-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064276660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64276-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1h-pyrrole-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Substituted Pyrrole

In the vast landscape of heterocyclic chemistry, the pyrrole ring stands as a cornerstone scaffold, embedded in the very fabric of life—from the heme in our blood to the chlorophyll in plants. Yet, it is in its substituted forms that the true synthetic versatility of this heterocycle is unlocked for the modern scientist. 4-Methyl-1H-pyrrole-3-carboxylic acid is one such derivative. While structurally modest, it represents a highly valuable and strategically functionalized building block in the synthesis of complex molecular architectures. Its unique arrangement of a nucleophilic aromatic ring, a directing methyl group, and a versatile carboxylic acid handle makes it a coveted intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in molecular design and development.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its effective application. Below is a consolidation of the key physicochemical and predicted spectroscopic characteristics of 4-Methyl-1H-pyrrole-3-carboxylic acid.

Physicochemical Data

Quantitative data for the title compound and its closely related ethyl ester are summarized below. The ester form is frequently used in synthesis due to its modified solubility and reactivity profile.

| Property | 4-Methyl-1H-pyrrole-3-carboxylic acid | Ethyl 4-methyl-1H-pyrrole-3-carboxylate | Data Source |

| Molecular Formula | C₆H₇NO₂ | C₈H₁₁NO₂ | [3],[4] |

| Molecular Weight | 125.13 g/mol | 153.18 g/mol | [3],[4] |

| Appearance | White to off-white solid (predicted) | Solid | [5], |

| Melting Point | Not available | 72-75 °C | |

| Boiling Point | Predicted: 340.3±15.0 °C | Predicted: 289.7±20.0 °C | [6], |

| pKa | Predicted: ~5.1 | Not Applicable | [5] |

| Solubility | Soluble in polar solvents like water and alcohols | Soluble in organic solvents | [7] |

| CAS Number | 6339-01-1 | 2199-49-7 | [3], |

Note: Some data points are derived from predictions or from closely related structural analogs, such as 4-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid and the parent pyrrole-3-carboxylic acid, and should be treated as estimations.[5][6]

Spectroscopic Signature

The structural features of 4-Methyl-1H-pyrrole-3-carboxylic acid give rise to a distinct spectroscopic profile, which is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals: a broad singlet for the N-H proton (typically δ 11-13 ppm), a singlet for the carboxylic acid proton (δ >10 ppm), two distinct signals for the aromatic protons on the pyrrole ring (H-2 and H-5, typically δ 6-7 ppm), and a singlet for the methyl group protons (δ ~2 ppm).[8] The exact shifts can be influenced by the solvent used.[9]

-

¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the carbonyl carbon of the carboxylic acid (~170 ppm), four distinct signals for the pyrrole ring carbons, and one signal for the methyl carbon (~12-15 ppm).[8]

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp N-H stretch (~3350 cm⁻¹), and a strong C=O (carbonyl) stretch (1680-1710 cm⁻¹).[8]

-

Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 125. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da).

Synthesis and Strategic Manufacturing

The synthesis of substituted pyrroles is a well-established field, with the Hantzsch pyrrole synthesis being a classic and reliable method.[10] However, modern advancements have led to more efficient and scalable processes, such as continuous flow synthesis, which offers significant advantages in terms of safety, yield, and purification.

Featured Synthesis: One-Step Continuous Flow Protocol

This method is noteworthy as it allows for the direct synthesis of pyrrole-3-carboxylic acids from inexpensive, commercially available starting materials in a single, continuous process without the need to isolate intermediates.[10] The reaction cleverly utilizes the HBr generated in situ as a byproduct to catalyze the deprotection (saponification) of a tert-butyl ester precursor.

Experimental Protocol

Objective: To synthesize a 4-methyl-1H-pyrrole-3-carboxylic acid derivative via a continuous flow process.

Materials:

-

tert-Butyl acetoacetate (or a suitable β-ketoester)

-

Primary amine (e.g., benzylamine)

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Solvent (e.g., acetonitrile)

-

Microreactor system with multiple inlet pumps and a heated reaction coil

Methodology:

-

Stream Preparation: Prepare three separate solutions:

-

Stream A: tert-Butyl acetoacetate in acetonitrile.

-

Stream B: The desired primary amine in acetonitrile.

-

Stream C: The α-haloketone in acetonitrile.

-

-

Flow Reaction Setup: Pump the three streams into a T-mixer connected to a heated microreactor coil. The flow rates are adjusted to achieve the desired stoichiometry and residence time.

-

Hantzsch Condensation & In Situ Hydrolysis: The components mix and react within the heated coil. The initial Hantzsch reaction forms the substituted pyrrole tert-butyl ester. The HBr byproduct generated during this condensation then catalyzes the cleavage of the tert-butyl ester to the corresponding carboxylic acid.[10]

-

Collection and Isolation: The output stream from the reactor is collected. The solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final 4-methyl-1H-pyrrole-3-carboxylic acid derivative.

Causality and Trustworthiness: This protocol is self-validating because the success of the second step (hydrolysis) is directly dependent on the successful completion of the first step (Hantzsch condensation), which generates the necessary acidic catalyst. The continuous flow setup ensures precise control over reaction parameters (temperature, residence time), leading to high reproducibility and yield, often superior to traditional batch synthesis.[10]

Workflow Visualization

Caption: Key reactivity pathways for derivatization.

Applications in Drug Discovery and Agrochemicals

The true value of 4-methyl-1H-pyrrole-3-carboxylic acid and its derivatives lies in their proven biological activity. The pyrrole-carboxamide substructure is central to a number of highly successful commercial products.

-

Pharmaceutical Development: Pyrrole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][11]The core structure serves as a key intermediate in the synthesis of blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the cancer therapeutic Sunitinib. [11]The ability to easily modify both the carboxylic acid and the pyrrole ring allows medicinal chemists to perform detailed Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. [12][13]The carboxylic acid itself is a common pharmacophore, but it is often replaced by bioisosteres to improve properties like membrane permeability or metabolic stability. [14][15]* Agrochemicals: Pyrrole carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase (Complex II) enzyme in the mitochondrial respiratory chain. [16]This mode of action is critical for controlling a wide spectrum of plant pathogenic fungi. The synthesis of these complex amides relies on intermediates like 4-methyl-1H-pyrrole-3-carboxylic acid, where the acid moiety is coupled with specifically designed aniline derivatives to achieve high efficacy and crop safety. [16]

Safety and Handling

While specific data for 4-methyl-1H-pyrrole-3-carboxylic acid is limited, data from its ethyl ester and other related carboxylic acids provide guidance on handling.

-

GHS Hazard Statements: Based on related compounds, it should be handled as a substance that may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation. [4][17]* Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood. Avoid generating dust.

Conclusion

4-Methyl-1H-pyrrole-3-carboxylic acid is more than just a simple chemical. It is a strategically designed molecular tool, offering a convergence of aromaticity, nucleophilicity, and functional group versatility. Its robust synthetic accessibility, coupled with the proven biological significance of its derivatives, ensures its continued importance in the pipeline of drug discovery and agrochemical development. For the research scientist, it represents a reliable scaffold upon which to build molecular complexity and innovate toward new solutions for health and agriculture.

References

-

Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

-

Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]

-

PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. [Link]

-

Chemical Synthesis Database. ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. [Link]

-

PubChem. methyl 1H-pyrrole-3-carboxylate. [Link]

-

MySkinRecipes. Pyrrole-3-carboxylic Acid. [Link]

-

Herath, A. & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]

-

PrepChem.com. Synthesis of 4,5-Dibromo-3-(1-methylethoxy)-1H-pyrrole-2-carboxylic acid. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

PubChem. 1-methyl-1H-pyrrole-3-carboxylic acid. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

OUCI. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

-

Horgan, K., & Grigorenko, N. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID CAS#: 191668-22-1 [chemicalbook.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scitechnol.com [scitechnol.com]

- 14. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization [ouci.dntb.gov.ua]

- 15. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 16. researchgate.net [researchgate.net]

- 17. 1-methyl-1H-pyrrole-3-carboxylic acid | C6H7NO2 | CID 10154054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1H-pyrrole-3-carboxylic acid: Physicochemical Properties and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative, represents a significant scaffold in medicinal chemistry and materials science. The pyrrole ring is a fundamental component of many biologically active compounds, including natural products and synthetic drugs. The presence of both a carboxylic acid and a methyl group on this heterocyclic core imparts specific physicochemical properties that are crucial for its application in drug design, influencing factors such as solubility, binding interactions, and metabolic stability. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-1H-pyrrole-3-carboxylic acid, along with detailed protocols and expert insights for its thorough characterization using modern analytical techniques.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methyl-1H-pyrrole-3-carboxylic acid is essential for its effective utilization in research and development. These properties dictate its behavior in various chemical and biological systems.

Structure and Inherent Properties

The molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid forms the basis of its chemical identity and reactivity. The pyrrole ring is an aromatic heterocycle, with the lone pair of electrons on the nitrogen atom participating in the π-system. The carboxylic acid group is electron-withdrawing, while the methyl group is weakly electron-donating, influencing the electron density distribution within the ring.

Table 1: Core Physicochemical Properties of 4-Methyl-1H-pyrrole-3-carboxylic acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | General property of similar carboxylic acids |

| Melting Point | Predicted: >200 °C | Based on similar pyrrole carboxylic acids[2] |

| Boiling Point | Predicted: Decomposes before boiling | General property of similar carboxylic acids |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | General solubility of pyrrole carboxylic acids |

| pKa | Predicted: ~4-5 | Based on the pKa of pyrrole-3-carboxylic acid[2] |

Spectroscopic and Analytical Characterization

A multi-technique approach is imperative for the unambiguous identification and purity assessment of 4-Methyl-1H-pyrrole-3-carboxylic acid. This section details the expected spectroscopic signatures and provides field-proven protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl group, the N-H proton, and the carboxylic acid proton.

-

Pyrrole Ring Protons (H-2, H-5): These protons are in different electronic environments. The H-2 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be deshielded and appear further downfield compared to the H-5 proton.

-

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region of the spectrum.

-

N-H Proton: The N-H proton of the pyrrole ring typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration due to hydrogen bonding and exchange.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at the downfield end of the spectrum. Its signal will disappear upon the addition of D₂O due to proton exchange.[3]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): This carbon will be the most deshielded and appear significantly downfield.[3]

-

Pyrrole Ring Carbons (C-2, C-3, C-4, C-5): The chemical shifts of these carbons are influenced by the substituents. The carbon attached to the carboxylic acid (C-3) and the carbon attached to the methyl group (C-4) will have distinct shifts. The remaining pyrrole carbons (C-2 and C-5) will also be distinguishable.

-

Methyl Carbon (-CH₃): This carbon will appear in the upfield region of the spectrum.

Rationale: The choice of a deuterated polar solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable N-H and O-H protons. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR.

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-1H-pyrrole-3-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: 0-15 ppm.

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay: 2-5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-Methyl-1H-pyrrole-3-carboxylic acid.

The IR spectrum will be dominated by the characteristic vibrations of the O-H, N-H, C=O, and C-H bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[1]

-

N-H Stretch (Pyrrole): A moderate, sharp peak is anticipated around 3400-3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]

-

C-N and C-C Stretches (Pyrrole Ring): These will appear in the fingerprint region (1600-1400 cm⁻¹).

-

C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[1]

Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 4-Methyl-1H-pyrrole-3-carboxylic acid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity.

Under EI conditions, 4-Methyl-1H-pyrrole-3-carboxylic acid is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 125).

-

Loss of -OH (M-17): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z = 108.[4]

-

Loss of -COOH (M-45): Loss of the entire carboxyl group as a radical will result in a peak at m/z = 80.[4]

-

Other Fragments: Further fragmentation of the pyrrole ring can also occur.

Rationale: Carboxylic acids are often not volatile enough for direct GC-MS analysis. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is a common and effective strategy.

-

Derivatization (Esterification):

-

React a small amount of 4-Methyl-1H-pyrrole-3-carboxylic acid with a suitable esterifying agent (e.g., diazomethane for methylation or BSTFA for silylation) following a standard laboratory procedure.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample solution into the GC-MS system.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Visualization of Key Concepts

To aid in the understanding of the structure and characterization workflow, the following diagrams are provided.

Figure 1. Molecular Structure and Characterization Workflow.

Conclusion

This technical guide provides a detailed overview of the physical properties and characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid. By combining predicted physicochemical data with established spectroscopic protocols, researchers and drug development professionals can confidently identify, purify, and utilize this important chemical entity. The provided methodologies, rooted in sound scientific principles, offer a robust framework for ensuring the quality and integrity of this compound in various applications.

References

-

PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of pyrrole-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z.... Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

MDPI. (2025). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Retrieved from [Link]

-

Chemcasts. (n.d.). pyrrole-3-carboxylic acid Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-4-hydroxy-5-oxo-1,2-diphenyl-, methyl ester. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

UMass Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

-

Wiley. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

Sources

Spectroscopic data for 4-Methyl-1h-pyrrole-3-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-1H-pyrrole-3-carboxylic acid (C₆H₇NO₂; MW: 125.13)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the rationale behind spectral interpretations and provides robust, field-proven protocols for data acquisition. Our approach ensures scientific integrity by grounding interpretations in established principles of spectroscopy and comparative data from analogous structures.

Introduction: The Significance of 4-Methyl-1H-pyrrole-3-carboxylic acid

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including natural products and synthetic drugs[2]. As a substituted pyrrole, 4-Methyl-1H-pyrrole-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Its bifunctional nature, containing both a carboxylic acid and a secondary amine within the aromatic ring, allows for diverse chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application in synthesis, and spectroscopic techniques are the cornerstone of this characterization[3]. This guide details the expected spectroscopic signature of the title compound, providing a critical reference for its identification and use.

Spectroscopic Characterization Workflow

A systematic workflow is essential for the unambiguous structural confirmation of a synthesized compound like 4-Methyl-1H-pyrrole-3-carboxylic acid. The process begins with foundational techniques (IR and MS) to confirm the presence of key functional groups and determine the molecular mass, followed by high-resolution NMR for detailed structural mapping.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For 4-Methyl-1H-pyrrole-3-carboxylic acid, ¹H and ¹³C NMR provide a complete map of the carbon and proton environments.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the N-H, C-H, and COOH protons on the pyrrole ring and the methyl group. The acidic protons of the carboxylic acid and the N-H of the pyrrole are notable for their characteristically broad signals and downfield chemical shifts.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| H (COOH) | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is often broad and may exchange with D₂O.[6][7][8] |

| H (N-H) | ~11.0 - 11.6 | Broad Singlet | 1H | The pyrrolic N-H proton is deshielded and appears as a broad signal.[4] |

| H-2 | ~7.4 - 7.6 | Singlet (or narrow t) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, leading to a downfield shift. May show a small coupling to H-5. |

| H-5 | ~6.7 - 6.9 | Singlet (or narrow t) | 1H | This proton is adjacent to the methyl group. May show a small coupling to H-2. |

| H (CH₃) | ~2.1 - 2.3 | Singlet | 3H | Protons of the methyl group attached to the sp²-hybridized carbon of the pyrrole ring.[9] |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will provide evidence for all six carbon atoms in the molecule, with the carboxyl carbon appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Rationale & Notes |

| C (C=O) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded.[6][10] |

| C-2 | ~125 - 130 | Aromatic carbon adjacent to nitrogen and C-3. |

| C-5 | ~120 - 125 | Aromatic carbon adjacent to nitrogen and C-4. |

| C-3 | ~115 - 120 | Carbon bearing the carboxylic acid group. |

| C-4 | ~110 - 115 | Carbon bearing the methyl group. |

| C (CH₃) | ~10 - 15 | Aliphatic carbon of the methyl group. |

Experimental Protocol: NMR Data Acquisition

Expertise in Practice: The choice of solvent is critical for NMR analysis of carboxylic acids. DMSO-d₆ is highly recommended as it is a polar solvent capable of dissolving the acid and preventing the rapid exchange of the acidic COOH and NH protons, allowing for their observation.[6] In contrast, using solvents like CDCl₃ can lead to dimerization and significant peak broadening, sometimes rendering the acidic proton invisible.[11]

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-1H-pyrrole-3-carboxylic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024-2048 scans, as the natural abundance of ¹³C is low.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction.

Caption: A standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for rapidly identifying key functional groups. For this molecule, the most prominent features will be the absorptions from the O-H of the carboxylic acid, the N-H of the pyrrole, and the C=O of the carbonyl group.

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale & Notes |

| ~3350 | Medium, Sharp | N-H Stretch | Typical for the N-H bond within a pyrrole ring.[4] |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | The carboxylic acid O-H stretch is characteristically broad due to extensive hydrogen bonding.[11][12][13] |

| ~1680 - 1710 | Strong, Sharp | C=O Stretch | The carbonyl stretch of a hydrogen-bonded carboxylic acid. Conjugation with the pyrrole ring may shift this to the lower end of the typical range.[12] |

| ~1550 - 1600 | Medium | C=C Stretch | Aromatic C=C stretching vibrations from the pyrrole ring. |

| ~1210 - 1320 | Strong | C-O Stretch | C-O single bond stretching of the carboxylic acid group.[11] |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a transparent or translucent pellet.

-

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Predicted Identity | Rationale & Notes |

| 125 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₆H₇NO₂. This peak may be of low intensity due to facile fragmentation. |

| 108 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 80 | [M - COOH]⁺ | Loss of the entire carboxylic acid group (decarboxylation), a common fragmentation pathway for such acids. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

Conclusion

The spectroscopic characterization of 4-Methyl-1H-pyrrole-3-carboxylic acid relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR provide an unambiguous blueprint of the molecular structure, while IR spectroscopy rapidly confirms the presence of essential carboxylic acid and pyrrole functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for researchers to confidently identify and characterize this important synthetic building block.

References

- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.

- Polshettiwar, S. A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142.

- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.

- Bharathi, A. K., et al. (n.d.). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. ResearchSquare.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. acgpubs.org [acgpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Crystal Structure Analysis of 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives for Drug Development Professionals

Foreword: The Architectural Blueprint of a Molecule

In the realm of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. The precise arrangement of atoms in the solid state, or the crystal structure, governs a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers, scientists, and drug development professionals, a comprehensive grasp of crystal structure analysis is therefore an indispensable tool in the rational design and optimization of novel therapeutics.

This technical guide delves into the core principles and practical methodologies for the crystal structure analysis of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We will navigate the journey from obtaining suitable crystalline material to the elucidation and interpretation of its intricate solid-state architecture. This guide is structured not as a rigid protocol, but as a narrative that explains the "why" behind the "how," empowering the reader with the foundational knowledge to make informed decisions in their own research endeavors.

The Imperative of Crystal Structure in Pharmaceutical Sciences

The solid-state form of an active pharmaceutical ingredient (API) can exist in various crystalline arrangements, a phenomenon known as polymorphism. Each polymorph, being a unique three-dimensional entity, can exhibit distinct physical properties. The consequences of overlooking polymorphism can be severe, ranging from inconsistent drug product performance to potential therapeutic failure. Therefore, a thorough characterization of the solid state is a non-negotiable aspect of drug development.

Key properties influenced by crystal structure include:

-

Solubility and Dissolution Rate: The energy required to break the crystal lattice directly impacts how readily a compound dissolves, which in turn affects its absorption in the body.

-

Stability: The thermodynamic stability of a crystalline form determines its shelf-life and susceptibility to conversion to other, potentially less desirable, forms.

-

Hygroscopicity: The propensity of a solid to absorb atmospheric moisture is influenced by the availability of hydrogen bonding sites in the crystal lattice.

-

Mechanical Properties: Crystal habit and packing affect the flowability and compressibility of a powder, which are critical parameters in tablet manufacturing.

By controlling the crystalline form, we can fine-tune these properties to achieve the desired therapeutic profile and ensure consistent product quality.

The Cornerstone Technique: X-ray Diffraction

X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays in a predictable manner, resulting in a unique diffraction pattern of spots or rings. The analysis of this pattern allows us to reconstruct a three-dimensional model of the electron density within the crystal, and from that, the precise arrangement of the atoms.

There are two primary XRD techniques employed in the analysis of small organic molecules:

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the "gold standard" for structure determination, providing unambiguous and highly precise information about bond lengths, bond angles, and intermolecular interactions. The major prerequisite, and often the most significant bottleneck, is the need for a high-quality single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

-

Powder X-ray Diffraction (PXRD): This technique is used when single crystals are not available. The sample is a microcrystalline powder, and the diffraction pattern consists of a series of concentric rings. While PXRD is excellent for fingerprinting crystalline phases, identifying polymorphs, and determining phase purity, deriving a crystal structure from powder data is more complex than from single-crystal data.

The Practical Workflow: From Molecule to Model

The journey of crystal structure analysis can be systematically broken down into a series of well-defined stages.

The Art and Science of Crystallization

The successful growth of high-quality single crystals is often the most challenging step. It is a process that requires patience, careful observation, and a degree of empirical optimization. The underlying principle is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Vapor Diffusion Crystallization:

-

Preparation: Dissolve 5-10 mg of the purified 4-methyl-1H-pyrrole-3-carboxylic acid derivative in a minimal amount (0.5-1 mL) of a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small vial.

-

Outer Vial Setup: Place the small vial inside a larger vial containing a small amount (2-3 mL) of a precipitant solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).

-

Sealing and Incubation: Seal the outer vial and leave it undisturbed at a constant temperature.

-

Monitoring: Observe the vials periodically for the formation of crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction: A Step-by-Step Protocol

Once a suitable single crystal is obtained, the process of data collection and structure determination can begin.

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Powder X-ray Diffraction: A Practical Guide

When single crystals are not forthcoming, PXRD provides invaluable information.

-

Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

-

Data Collection: The sample is placed in a powder diffractometer, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The experimental diffraction pattern is compared to databases of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present.

-

Rietveld Refinement: For a more detailed analysis, the entire experimental powder pattern can be fitted to a calculated pattern based on a known or proposed crystal structure. This method, known as Rietveld refinement, can be used to refine lattice parameters, atomic positions, and quantify the amounts of different crystalline phases in a mixture.

Case Study: The Crystal Structure of a 4-Methyl-1H-pyrrole-3-carboxylic Acid Derivative

To illustrate the principles discussed, we will examine the crystal structure of a representative derivative from this class. A search of the Cambridge Structural Database (CSD) reveals the crystal structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate .[1]

Table 1: Crystallographic Data for Ethyl 4-methyl-1H-pyrrole-3-carboxylate

| Parameter | Value |

| CCDC Number | 672993 |

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 7.456(2) |

| c (Å) | 9.567(2) |

| β (°) | 110.12(3) |

| Volume (ų) | 826.1(3) |

| Z | 4 |

| Temperature (K) | 293 |

Data obtained from the Cambridge Structural Database.

Molecular Geometry

The analysis of the crystal structure provides precise measurements of bond lengths and angles within the molecule. These experimental values can be compared with theoretical values and with data from related structures to identify any unusual geometric features that may influence the molecule's chemical reactivity or biological activity.

Supramolecular Assembly: The Role of Intermolecular Interactions

The way in which molecules pack together in the crystal is dictated by a complex interplay of intermolecular forces. For 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, hydrogen bonding is expected to be a dominant feature.

In the crystal structure of ethyl 4-methyl-1H-pyrrole-3-carboxylate, the pyrrole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as a hydrogen bond acceptor. This leads to the formation of hydrogen-bonded chains or dimers, which are fundamental building blocks of the supramolecular architecture. Other weaker interactions, such as C-H···O and π-π stacking interactions between the pyrrole rings, also play a role in stabilizing the crystal packing. A detailed analysis of these interactions provides insights into the forces that govern the self-assembly of these molecules in the solid state.

Leveraging the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is an invaluable resource for crystal structure analysis. It is the world's repository for small-molecule organic and metal-organic crystal structures.[2] By searching the CSD for related 4-methyl-1H-pyrrole-3-carboxylic acid derivatives, researchers can:

-

Identify known polymorphs: This is crucial for understanding the solid-form landscape of a drug candidate.

-

Analyze trends in molecular geometry: Variations in bond lengths and angles across a series of related compounds can be correlated with substituent effects.

-

Study preferred intermolecular interactions: The CSD can be used to identify common hydrogen bonding motifs and other packing patterns for a given functional group. This knowledge can be used to predict and design new crystal structures with desired properties.

Conclusion: From Structure to Strategy

The crystal structure analysis of 4-methyl-1H-pyrrole-3-carboxylic acid derivatives is a multifaceted endeavor that combines experimental techniques with computational analysis. A thorough understanding of the solid-state properties of these compounds is paramount for their successful development as pharmaceutical agents. By employing the methodologies outlined in this guide, from meticulous crystallization to the detailed interpretation of diffraction data and the leveraging of crystallographic databases, researchers can gain profound insights into the molecular world. This knowledge empowers the rational design of molecules with optimized properties, ultimately accelerating the journey from a promising compound to a life-changing medicine.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 672993. [Link] (accessed January 14, 2026).

-

International Centre for Diffraction Data (ICDD). [Link] (accessed January 14, 2026).

- Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71.

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

Sources

An In-depth Technical Guide to the Solubility of 4-Methyl-1H-pyrrole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-1H-pyrrole-3-carboxylic acid, a vital heterocyclic building block in medicinal chemistry and materials science. The document elucidates the theoretical principles governing its solubility, offers a qualitative solubility profile in various solvent systems, and presents a detailed, field-proven experimental protocol for quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate its use in synthesis, purification, and formulation.

Introduction: The Molecular Context of Solubility

4-Methyl-1H-pyrrole-3-carboxylic acid is a bifunctional organic molecule featuring a pyrrole ring, a carboxylic acid moiety, and a methyl group. Its utility as a synthetic intermediate is significant, particularly in the development of novel therapeutics. Understanding its solubility is paramount for any laboratory or industrial application, as it dictates the choice of reaction media, purification methods (such as recrystallization), and formulation strategies.

The solubility of a compound is not a random attribute but a direct consequence of its molecular structure and its interaction with the solvent. The key structural features of 4-Methyl-1H-pyrrole-3-carboxylic acid that govern its solubility are:

-

The Carboxylic Acid Group (-COOH): This is the dominant functional group influencing polarity. It is a strong hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents. Its acidic nature means it can be deprotonated in basic solutions to form a highly polar and water-soluble carboxylate salt.[1]

-

The Pyrrole Ring (N-H group): The nitrogen atom's lone pair contributes to the aromatic system, but the N-H group itself can act as a hydrogen bond donor, enhancing solubility in protic solvents.

-

The Aromatic System and Methyl Group (-CH₃): The pyrrole ring and the methyl group constitute the nonpolar portion of the molecule. These features contribute to van der Waals interactions and favor solubility in less polar organic solvents.

The interplay between the polar carboxylic acid/pyrrole N-H and the nonpolar methyl/ring components dictates the compound's solubility profile across the solvent spectrum.

Qualitative Solubility Profile: A Predictive Analysis

Based on fundamental chemical principles ("like dissolves like") and standard qualitative analysis schemes, a predictive solubility profile can be constructed.[2][3][4] This analysis classifies solvents based on their polarity and their ability to engage in acid-base chemistry.

Caption: Logical workflow for qualitative solubility testing.

Expected Qualitative Results:

-

Water: Sparingly soluble. While the carboxylic acid can form hydrogen bonds with water, the overall nonpolar character of the substituted pyrrole ring limits miscibility.[5][6]

-

5% Sodium Hydroxide (NaOH) & 5% Sodium Bicarbonate (NaHCO₃): Soluble. As a carboxylic acid, it will readily react with both strong and weak bases to form the corresponding sodium 4-methyl-1H-pyrrole-3-carboxylate salt. This salt is ionic and therefore highly soluble in aqueous solutions.[2][7] This is a definitive test for a strong organic acid.

-

5% Hydrochloric Acid (HCl): Insoluble. The molecule lacks a sufficiently basic functional group to be protonated by a dilute mineral acid.[3][7]

-

Concentrated Sulfuric Acid (H₂SO₄): Soluble. Concentrated sulfuric acid is a powerful protonating agent that can protonate even weakly basic organic compounds.[3]

Quantitative Solubility: Data and Experimental Determination

While precise, publicly available quantitative solubility data for 4-Methyl-1H-pyrrole-3-carboxylic acid is scarce, an expected solubility trend can be inferred from its structure and the properties of similar molecules.[8][9] The following table summarizes the predicted solubility levels. It is critical to recognize that these are estimates; for mission-critical applications, experimental verification is mandatory.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid and N-H group. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High | Favorable dipole-dipole interactions with the polar functional groups. |

| Low-Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Limited interaction; solubility depends on the balance between polar and nonpolar characteristics. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low/Insoluble | Insufficient interaction between the nonpolar solvent and the highly polar carboxylic acid group.[6] |

| Aqueous Basic | 1 M NaOH | Very High | Formation of a highly soluble sodium carboxylate salt.[1] |

| Aqueous Acidic | 1 M HCl | Very Low/Insoluble | Suppression of carboxylate dissociation, maintaining the less soluble neutral form. |

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining reliable, quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted standard. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the system is at equilibrium. By analyzing the concentration of the dissolved solute in the supernatant, we directly measure its solubility limit under those conditions.

Caption: Workflow for the quantitative shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-Methyl-1H-pyrrole-3-carboxylic acid to a known volume of the chosen solvent in a sealed, screw-cap flask. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Equilibration: Place the flask in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the flask for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, let the flask stand quiescently in the temperature-controlled bath for at least 24 hours to allow for complete sedimentation of the excess solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulate matter. This step is critical to prevent artificially high results.

-

Analysis: Quantify the concentration of the solute in the filtered sample. Common methods include:

-

Gravimetric Analysis: Accurately weigh the filtered aliquot, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with a concentration calibration curve.

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined using UV-Vis spectroscopy against a standard calibration curve.

-

-

Data Reporting: Express the solubility in standard units, such as mg/mL, g/100 mL, or molarity (mol/L). The experiment should be repeated at least in triplicate to ensure statistical validity.

Safety and Handling

While specific toxicity data for 4-Methyl-1H-pyrrole-3-carboxylic acid is not extensively published, related pyrrole carboxylic acids and their derivatives are known to be irritants.[10][11][12] Therefore, standard laboratory precautions are required.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin and eyes.[11][12] In case of contact, wash the affected area thoroughly with water.

-

Storage: Keep the container tightly closed and store it in a cool, dry place away from strong oxidizing agents.[10]

Conclusion

4-Methyl-1H-pyrrole-3-carboxylic acid exhibits a predictable solubility profile governed by its key functional groups. It is highly soluble in basic aqueous solutions and polar organic solvents, with limited solubility in water and very low solubility in nonpolar solvents. This guide provides the theoretical framework and practical, validated protocols necessary for researchers to confidently handle and utilize this compound. For all critical applications, the qualitative predictions presented herein should be confirmed by quantitative experimental determination using a robust method such as the isothermal shake-flask protocol.

References

- 4-Methyl-1H-pyrrole-3-carboxylic acid methyl ester - Safety Data Sheet - ChemicalBook. (2025-07-19).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2 | CID 235044 - PubChem.

- Solubility of Organic Compounds. (2023-08-31).

- methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 - PubChem - NIH.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Safety Data Sheet - Key Organics. (2017-12-01).

- 40318-15-8(4-Methyl-1H-pyrrole-3-carboxylic acid methyl ester) Product Description.

- 4-methyl-1H-pyrrole-3-carboxylic acid | SCBT - Santa Cruz Biotechnology.

- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace.

- Pyrrole-3-carboxylic acid - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Fisher Scientific. (2010-03-26).

- Physical Properties of Carboxylic Acids | TSFX.

- Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents - ResearchGate. (2025-10-14).

- Pyrrole synthesis - Organic Chemistry Portal.

- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. (2021-03-30).

- Solvent Miscibility Table - Sigma-Aldrich.

- Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF - ResearchGate. (2025-09-19).

- 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025-12-15).

- What is the solubility of pyrrole in different solvents? - Blog - BIOSYNCE. (2025-06-16).

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. biosynce.com [biosynce.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. staging.keyorganics.net [staging.keyorganics.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity Screening of Novel 4-Methyl-1H-pyrrole-3-carboxylic Acid Analogs

Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Pyrrole derivatives have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Specifically, the 4-methyl-1H-pyrrole-3-carboxylic acid framework represents a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and the potential for diverse functionalization.[4][5][6] This guide provides an in-depth, experience-driven approach to the biological activity screening of novel analogs based on this core, emphasizing the rationale behind experimental choices and the establishment of robust, self-validating protocols.

Part 1: Strategic Target Selection and Assay Development

The initial and most critical phase in screening a new chemical library is the selection of relevant biological targets and the development of appropriate assays. The choice of targets for 4-methyl-1H-pyrrole-3-carboxylic acid analogs should be guided by the known biological activities of related pyrrole-containing molecules. Literature precedents strongly suggest potential utility in two primary areas: oncology and infectious diseases.[2][7][8]

Rationale for Anticancer Screening

Pyrrole derivatives have been successfully developed as anticancer agents, with mechanisms of action that include the inhibition of key signaling molecules such as protein kinases and interference with microtubule polymerization.[2][9][10] A logical starting point for screening novel 4-methyl-1H-pyrrole-3-carboxylic acid analogs is to assess their general cytotoxic effects on a panel of cancer cell lines. This provides a broad initial assessment of potential anticancer activity.

A particularly relevant target for pyrrole-based compounds is the B-Raf kinase, a serine/threonine-specific protein kinase that is frequently mutated in various cancers, most notably melanoma.[11][12][13] The pyrrole scaffold has been incorporated into known B-Raf inhibitors, making this an attractive target for our novel analogs.[14][15]

Rationale for Antimicrobial Screening

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents.[16] Pyrrole-containing compounds have a long history of demonstrated antibacterial and antifungal activity.[1][17][18] The mechanism of action for many pyrrole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (ENR).[19][20] Therefore, screening our library of analogs against a panel of clinically relevant bacterial strains is a well-justified endeavor.

Part 2: Primary Screening Protocols

Primary screening is designed to rapidly and efficiently identify "hits" from a large compound library. These assays should be robust, reproducible, and amenable to a high-throughput format.[21][22]

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[23] It is a reliable and cost-effective method for the initial screening of potential anticancer compounds.[24] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., human melanoma A375, human breast adenocarcinoma MCF-7, and human colorectal carcinoma HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-methyl-1H-pyrrole-3-carboxylic acid analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

An alternative to the MTT assay is the XTT assay, which offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step and potentially reducing assay time and variability.[25][26]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28][29] The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[29][30] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for screening a large number of compounds.[27][29]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial two-fold dilutions of the 4-methyl-1H-pyrrole-3-carboxylic acid analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[30]

-